molecular formula C8H8F2O2S B582183 Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate CAS No. 1245643-36-0

Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate

Cat. No.: B582183
CAS No.: 1245643-36-0
M. Wt: 206.207
InChI Key: BYVCTNGFRFNBHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2,2-difluoro-2-(thiophen-3-yl)acetate typically involves the condensation of thiophene derivatives with fluorinated acetic acid esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of fluorine atoms and thiophene ring, which imparts enhanced lipophilicity, binding selectivity, and metabolic stability . This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1245643-36-0

Molecular Formula

C8H8F2O2S

Molecular Weight

206.207

IUPAC Name

ethyl 2,2-difluoro-2-thiophen-3-ylacetate

InChI

InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3

InChI Key

BYVCTNGFRFNBHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CSC=C1)(F)F

Origin of Product

United States

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